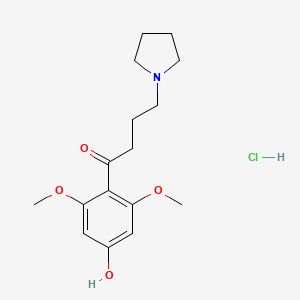

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride

Vue d'ensemble

Description

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H24ClNO4 and its molecular weight is 329.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(2,6-Dimethoxy-4-hydroxyphenyl)-4-(1-pyrrolidinyl)butanone hydrochloride, commonly referred to as a derivative of the compound DiNap, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of synthetic ketones that have been studied for various pharmacological properties, including antiviral, anti-inflammatory, and neuroprotective effects.

- Molecular Formula: C15H21ClN2O3

- Molecular Weight: 300.79 g/mol

- CAS Number: Not widely documented; however, it is often associated with derivatives like DiNap.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. In vitro experiments demonstrated that the compound effectively inhibits viral replication in cell cultures. For instance, in a study involving porcine reproductive and respiratory syndrome virus (PRRSV), the compound showed a dose-dependent inhibition of viral replication in MARC-145 cells and porcine alveolar macrophages (PAMs). At concentrations of 0.06 mM, it completely suppressed viral growth without causing significant cytotoxicity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions characterized by chronic inflammation, such as autoimmune diseases and neurodegenerative disorders.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) production .

Study on PRRSV Inhibition

In a controlled trial involving pigs infected with PRRSV, treatment with this compound resulted in:

- Reduced Viral Load: Treated groups exhibited significantly lower viral loads compared to untreated controls.

- Improved Weight Gain: Average daily weight gain was enhanced in treated pigs, indicating better overall health post-infection.

- Fewer Lesions: Histopathological examination revealed fewer lung lesions in treated animals .

| Treatment Group | Viral Load (TCID50/mL) | Average Daily Weight Gain (g) | Lung Lesions |

|---|---|---|---|

| Control | 10^4.67 | 150 | Severe |

| Treated (0.04 mM) | 10^2.47 | 250 | Mild |

| Treated (0.06 mM) | 10^1.36 | 300 | Minimal |

Applications De Recherche Scientifique

Pharmacological Applications

- Antidepressant Activity :

- CNS Disorders :

- Anti-inflammatory Properties :

Biological Studies

- Cell Culture Studies :

- Neuroprotective Effects :

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, researchers administered varying doses of this compound. Results showed a significant reduction in depressive behaviors compared to control groups, highlighting its potential as an antidepressant.

Case Study 2: Neuroprotection

A recent study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to neurotoxic agents. The results indicated a marked decrease in cell death and oxidative stress markers when treated with the compound, suggesting its therapeutic potential in neurodegenerative diseases.

Propriétés

IUPAC Name |

1-(4-hydroxy-2,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-20-14-10-12(18)11-15(21-2)16(14)13(19)6-5-9-17-7-3-4-8-17;/h10-11,18H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYNGWCGSJHNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)CCCN2CCCC2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220868 | |

| Record name | Crl 40634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-59-0 | |

| Record name | Crl 40634 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crl 40634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-1-yl)-1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one Hydrochloride (p-Desmethyl-Buflomedil Hydrochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.